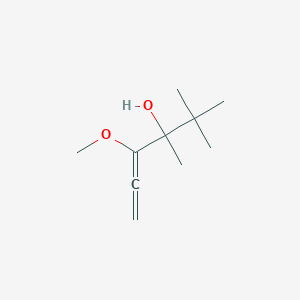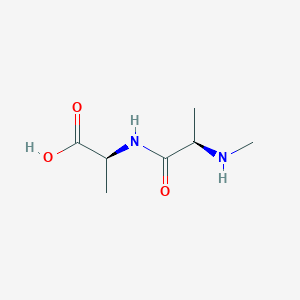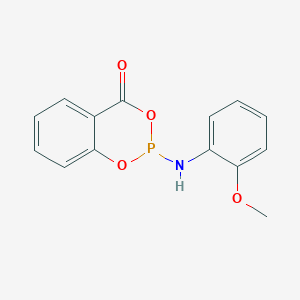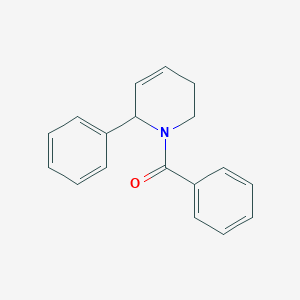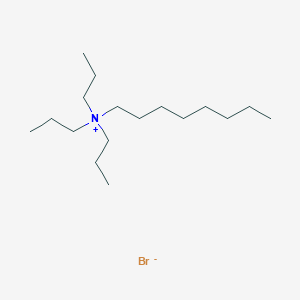
N,N,N-Tripropyloctan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tripropyloctan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. This compound, in particular, is characterized by its long alkyl chain, which enhances its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropyloctan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react tripropyloctan-1-amine with bromooctane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up to produce large quantities of the compound efficiently. The use of automated systems also helps in maintaining consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tripropyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include a polar solvent and elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tripropyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.
Industry: It is used in the formulation of disinfectants and antiseptics, as well as in the production of personal care products like shampoos and conditioners.
Wirkmechanismus
The mechanism of action of N,N,N-Tripropyloctan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to cell lysis. This property is particularly useful in its application as a disinfectant and in biological research for cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: Known for its use in DNA extraction protocols.
(3-Bromopropyl)trimethylammonium bromide: Used in organic synthesis as a phase transfer catalyst.
Uniqueness
N,N,N-Tripropyloctan-1-aminium bromide is unique due to its longer alkyl chain compared to other quaternary ammonium compounds. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity, such as in the formulation of disinfectants and in biological research for cell lysis.
Eigenschaften
CAS-Nummer |
61175-79-9 |
|---|---|
Molekularformel |
C17H38BrN |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
octyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-17-18(14-6-2,15-7-3)16-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
APCJTXKQZMJCGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
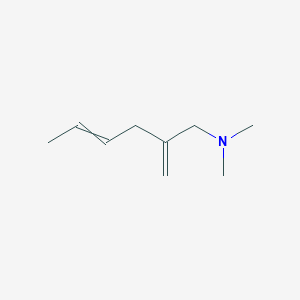

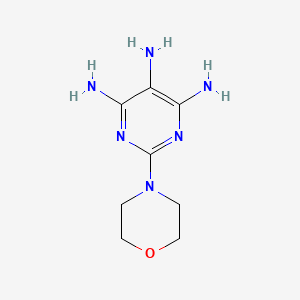
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
